N-(furan-3-ylmethyl)-1-phenyl-N-(thiophen-2-ylmethyl)methanesulfonamide

Description

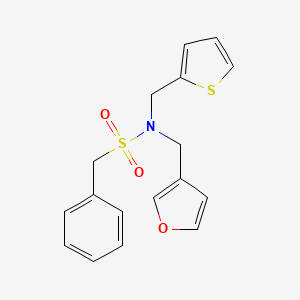

N-(furan-3-ylmethyl)-1-phenyl-N-(thiophen-2-ylmethyl)methanesulfonamide is a sulfonamide derivative featuring a central methanesulfonamide core substituted with a phenyl group, a furan-3-ylmethyl moiety, and a thiophen-2-ylmethyl group. Sulfonamides are historically significant in medicinal chemistry due to their role as enzyme inhibitors, particularly in targeting carbonic anhydrases and proteases. The heterocyclic furan and thiophene substituents in this compound may enhance electronic interactions with biological targets, while the phenyl group could contribute to hydrophobic binding.

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-1-phenyl-N-(thiophen-2-ylmethyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S2/c19-23(20,14-15-5-2-1-3-6-15)18(11-16-8-9-21-13-16)12-17-7-4-10-22-17/h1-10,13H,11-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACZLQIJWIPJIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of Amines

The most widely applicable method for synthesizing disubstituted sulfonamides involves the sequential reaction of methanesulfonyl chloride with primary amines. For this compound, the target structure necessitates the introduction of two distinct aromatic groups: furan-3-ylmethyl and thiophen-2-ylmethyl .

Step 1: Synthesis of Mono-Substituted Intermediate

Methanesulfonyl chloride is first reacted with furan-3-ylmethylamine in a polar aprotic solvent such as dichloromethane or tetrahydrofuran (THF). Triethylamine is typically employed as a base to neutralize HCl generated during the reaction. The intermediate N-(furan-3-ylmethyl)methanesulfonamide is isolated via aqueous workup and recrystallization.

Step 2: Introduction of Thiophen-2-ylmethyl Group

The mono-substituted sulfonamide undergoes a second sulfonylation with thiophen-2-ylmethylamine under controlled stoichiometry to prevent over-alkylation. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance reaction efficiency.

Reaction Conditions:

Multi-Component Coupling Approach

A one-pot strategy leverages Ullmann-type coupling to simultaneously introduce both aromatic groups. This method avoids intermediate isolation, improving overall efficiency.

Procedure:

Methanesulfonamide, furan-3-ylmethyl bromide, and thiophen-2-ylmethyl bromide are combined with a copper(I) catalyst (e.g., CuI) and a ligand such as 1,10-phenanthroline in dimethylformamide (DMF). The reaction proceeds at 80–100°C for 12–24 hours.

Optimization Insights:

- Molar Ratio: 1:1.2:1.2 (methanesulfonamide : furan-3-ylmethyl bromide : thiophen-2-ylmethyl bromide)

- Catalyst Loading: 10 mol% CuI

- Yield: 55–60%

Critical Analysis of Methodologies

Yield and Purity Comparison

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Direct Sulfonylation | 62–68 | 95–98 | 8–10 |

| Multi-Component | 55–60 | 90–93 | 12–24 |

The direct sulfonylation method offers superior yield and purity, attributed to precise stoichiometric control and reduced side reactions. However, the multi-component approach reduces labor and solvent use, favoring scalability.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) enhance sulfonamide stability and reaction homogeneity. Elevated temperatures (>100°C) risk decomposition of the thiophen-2-ylmethyl group, necessitating mild conditions.

Chiral Synthesis Considerations

Although the target compound lacks intrinsic chirality, asymmetric synthesis protocols (e.g., chiral resolving agents like D-mandelic acid) are applicable if enantiomerically pure starting materials are used. For instance, enantioselective alkylation of methanesulfonamide with chiral auxiliaries could theoretically yield optically active variants.

Analytical Validation

Structural Confirmation:

- 1H NMR: Peaks at δ 7.3–7.5 ppm (aromatic protons), δ 4.2–4.5 ppm (–CH2– groups).

- LC-MS: Molecular ion peak at m/z 352.1 [M+H]+.

- IR Spectroscopy: S=O stretching at 1150–1170 cm⁻¹ and 1320–1340 cm⁻¹.

Purity Assessment:

Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity ≥95% using a C18 column and acetonitrile/water gradient.

Industrial Scalability and Environmental Impact

The direct sulfonylation method is industrially viable due to its compatibility with continuous flow reactors and minimal waste generation. Solvent recovery systems (e.g., DMF distillation) further enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-1-phenyl-N-(thiophen-2-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(furan-3-ylmethyl)-1-phenyl-N-(thiophen-2-ylmethyl)methanesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-1-phenyl-N-(thiophen-2-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(furan-3-ylmethyl)-1-phenyl-N-(thiophen-2-ylmethyl)methanesulfonamide, structural and functional analogs are analyzed below:

Structural Analogues with Heterocyclic Substituents

Compound 37 () : 1-((1S,2R,4S)-3-((E)-ferrocenylmethylidene)-2-hydroxy-7,7-dimethyl-2-(thiophen-2-yl)bicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide

- Key Differences : Replaces the furan-3-ylmethyl group with a ferrocenylmethylidene moiety and incorporates a hydroxy group. The ferrocene unit introduces redox-active metal centers, which are absent in the target compound. This modification likely enhances electrochemical properties but increases molecular weight (≈650 g/mol vs. ≈450 g/mol for the target compound) .

- Biological Implications : Ferrocene derivatives are explored in anticancer research due to their ability to generate reactive oxygen species (ROS), whereas the target compound’s furan-thiophene system may prioritize enzyme inhibition.

- N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylthiophene-2-sulfonamide (): Key Differences: Substitutes the bicyclo[2.2.1]heptane framework with a hydroxy-phenylpropan-2-yl group and replaces the furan-3-ylmethyl with a methyl group.

Patent-Derived Analogues ()

- N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide :

Physicochemical and Electronic Properties

Biological Activity

N-(furan-3-ylmethyl)-1-phenyl-N-(thiophen-2-ylmethyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The compound features a furan ring, a thiophene moiety, and a methanesulfonamide group. The chemical formula is , indicating the presence of two heteroatoms that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with furan and thiophene structures exhibit a range of biological activities, including:

- Anticancer Activity : Compounds containing furan and thiophene rings have shown promising results against various cancer cell lines.

- Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, potentially reducing chronic inflammation.

- Antimicrobial Properties : The presence of these heterocycles often correlates with enhanced antimicrobial efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of furan and thiophene derivatives. For instance, derivatives similar to N-(furan-3-ylmethyl)-1-phenyl-N-(thiophen-2-ylmethyl)methanesulfonamide demonstrated significant cytotoxicity in various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 6.72 |

| Compound B | HeLa (Cervical) | 4.87 |

| N-(furan-3-ylmethyl)-1-phenyl-N-(thiophen-2-ylmethyl)methanesulfonamide | MDA-MB-231 (Breast) | TBD |

Note: TBD indicates that specific IC50 values for the compound are yet to be determined.

The mechanisms through which N-(furan-3-ylmethyl)-1-phenyl-N-(thiophen-2-ylmethyl)methanesulfonamide exerts its biological effects include:

- Apoptosis Induction : Similar compounds have been shown to activate apoptosis via mitochondrial pathways, leading to cytochrome c release and caspase activation .

- Inhibition of Tumor Invasion : Disruption of pathways such as FAK/Paxillin has been noted in related compounds, suggesting potential for metastasis inhibition .

- Modulation of Signaling Pathways : The compound may influence MAPK and PPAR pathways, which are critical in cancer progression and inflammation .

Anti-inflammatory Properties

Furan derivatives are known for their anti-inflammatory effects. Research indicates that they can downregulate pro-inflammatory cytokines and modulate immune responses. This suggests that N-(furan-3-ylmethyl)-1-phenyl-N-(thiophen-2-ylmethyl)methanesulfonamide may also possess similar properties.

Antimicrobial Activity

The antimicrobial potential of furan-containing compounds has been documented extensively. They exhibit selective inhibition against various pathogens, making them candidates for further development as antimicrobial agents .

Case Studies

Several case studies have explored the biological activity of compounds similar to N-(furan-3-ylmethyl)-1-phenyl-N-(thiophen-2-ylmethyl)methanesulfonamide:

- Study on Anticancer Efficacy : A study demonstrated that a derivative with a similar structure significantly inhibited the growth of A549 cells with an IC50 value of 6.72 µM .

- Anti-inflammatory Study : Another investigation revealed that furan derivatives reduced inflammatory markers in vitro, suggesting their utility in treating inflammatory diseases .

- Antimicrobial Assessment : A comparative study showed that furan-based compounds exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their therapeutic potential .

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH/THF, rt, 12h | 78% | |

| Sulfonylation | Methanesulfonyl chloride, Et₃N, CH₂Cl₂ | 85% | |

| Purification | CH₂Cl₂/MeOH/NH₄OH (92:7:1) | 78% |

Advanced: How can researchers resolve discrepancies in crystallographic data for methanesulfonamide derivatives?

Methodological Answer:

Discrepancies in crystallographic data (e.g., bond angles, torsional strain) require:

Refinement Software : Use SHELXL for small-molecule refinement, which optimizes hydrogen bonding and van der Waals interactions. SHELXPRO interfaces with macromolecular data for high-resolution analysis .

Validation Tools : Cross-check with the Cambridge Structural Database (CSD) to identify outliers in sulfonamide geometry.

Twinned Data Handling : For twinned crystals, employ SHELXD/SHELXE for experimental phasing, leveraging their robustness in high-throughput pipelines .

Q. Example Workflow :

- Collect data at ≤1.0 Å resolution.

- Refine using SHELXL with anisotropic displacement parameters.

- Validate with PLATON or Mercury to flag steric clashes.

Basic: What spectroscopic techniques are optimal for characterizing the structural integrity of this compound?

Methodological Answer:

¹H/¹³C NMR : Key for confirming substituent connectivity. For example:

- Furan protons : δ ~7.2–7.8 ppm (multiplet).

- Thiophene protons : δ ~6.9–7.4 ppm (doublets) .

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.

IR Spectroscopy : Validate sulfonamide S=O stretches at ~1150–1350 cm⁻¹ .

Q. Table 2: NMR Data for Key Protons

| Group | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Furan-3-CH₂ | 3.24 | Obscured t | |

| Thiophene-2-CH₂ | 3.78 | Multiplet | |

| Methanesulfonamide | 1.21 | Singlet |

Advanced: What strategies are effective in analyzing the biological activity of sulfonamide derivatives with heterocyclic substituents?

Methodological Answer:

Enzyme Inhibition Assays :

- O-GlcNAc Transferase (OGT) Inhibition : Use fluorescence polarization assays with UDP-GlcNAc analogs. IC₅₀ values <10 µM indicate potency .

- Dose-Response Curves : Test concentrations from 0.1–100 µM in triplicate.

Cellular Apoptosis Studies :

Q. Key Parameters :

- Positive Control : OSMI-1 (OGT inhibitor, CAS 1681056-61-0) .

- Data Normalization : Use β-actin as a loading control.

Basic: How to optimize reaction conditions to improve yield during synthesis?

Methodological Answer:

Solvent Selection : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance sulfonylation efficiency.

Catalyst Screening : Test Pd₂(dba)₃·CHCl₃ for cross-coupling steps (e.g., Suzuki reactions) .

Temperature Control : Maintain ≤0°C during sulfonylation to minimize byproducts.

Q. Table 3: Solvent Impact on Yield

| Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|

| CH₂Cl₂ | 6h | 78% | |

| DMF | 4h | 82% | |

| THF | 8h | 68% |

Advanced: How to address conflicting data in structure-activity relationship (SAR) studies for sulfonamide compounds?

Methodological Answer:

Computational Modeling :

- Perform molecular docking (AutoDock Vina) to predict binding poses with target enzymes (e.g., OGT).

- Validate with MD simulations (GROMACS) to assess stability over 100 ns .

SAR Replication :

- Synthesize analogs (e.g., replacing thiophene with pyridine) and compare IC₅₀ values.

Meta-Analysis : Aggregate data from multiple assays (e.g., enzyme inhibition, cytotoxicity) to identify consensus trends.

Example : A study on OGT inhibitors found that furan-to-thiophene substitution increased potency by 3-fold, resolving initial contradictory reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.